Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride
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Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride: is a pyridinium salt that features a pyridine ring substituted with an aminocarbonyl group and a methoxyphenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an appropriate alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, the synthetic route may involve the reaction of pyridine with 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl] chloride under controlled conditions .
Industrial Production Methods: Industrial production of pyridinium salts often employs large-scale quaternization reactions, utilizing efficient and cost-effective alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium salts, including Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, undergo various chemical reactions such as:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to dihydropyridines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridines.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
Chemistry: Pyridinium salts are used as intermediates in organic synthesis, particularly in the formation of complex molecules and as catalysts in various reactions .
Biology: In biological research, pyridinium salts are studied for their potential as antimicrobial and anticancer agents .
Medicine: Pyridinium salts have shown promise as cholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, pyridinium salts are used in the production of ionic liquids and as stabilizers in polymer chemistry .
Mechanism of Action
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Pyridinium, 3-(aminocarbonyl)-1-methyl-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-hydroxyphenyl)methyl]-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-chlorophenyl)methyl]-, chloride
Uniqueness: Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to other similar compounds .
Properties
CAS No. |
63828-55-7 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17;/h2-8,10H,9H2,1H3,(H-,15,17);1H |
InChI Key |
CEFLXLHGQRDACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
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